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Compound of Interest

Compound Name: copper(ll) sulfate hexahydrate

Cat. No.: B1260771

An in-depth exploration of the crystal structure of copper(ll) sulfate, with a focus on the well-
characterized pentahydrate form. This guide provides researchers, scientists, and drug
development professionals with a comprehensive overview of its crystallographic properties
and the experimental protocols for their determination.

While copper(ll) sulfate can exist in various states of hydration, detailed crystallographic data
for the hexahydrate form (CuSOa4-6H20) is not readily available in established scientific
literature and databases. The most extensively studied and stable hydrated form is copper(Il)
sulfate pentahydrate (CuSOa4-5H20), which serves as the primary subject of this technical
guide. The structural information and experimental methodologies presented herein are
foundational for understanding the solid-state properties of this and related compounds.

Crystallographic Data of Copper(ll) Sulfate
Pentahydrate

Copper(ll) sulfate pentahydrate crystallizes in the triclinic system, a testament to its complex
and low-symmetry arrangement of atoms. The fundamental building block of the crystal, the
unit cell, is defined by a unique set of lattice parameters. These parameters, determined
through single-crystal X-ray diffraction, precisely describe the dimensions and angles of the unit
cell.
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Parameter Value
Crystal System Triclinic
Space Group P-1

a 6.141 A
b 10.736 A
c 5.986 A
a 82.27°

B 107.43°
y 102.67°
Volume 364.3 As
A 2

Table 1: Crystallographic data for copper(ll) sulfate pentahydrate (CuSOa4-5H20).

In this structure, the copper ion (Cu?*) is coordinated by six oxygen atoms in a distorted
octahedral geometry. Four of these oxygen atoms belong to water molecules, forming a square
planar [Cu(H20)4]2* unit. The two axial positions are occupied by oxygen atoms from two
different sulfate anions, which bridge the copper centers to form polymeric chains. The fifth
water molecule is held in the lattice by hydrogen bonds and does not directly coordinate with
the copper ion.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of copper(ll) sulfate pentahydrate is primarily
achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for
the precise measurement of the diffraction pattern produced when a single crystal is irradiated
with X-rays, from which the arrangement of atoms in the crystal lattice can be deduced.

Crystal Growth
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High-quality single crystals are a prerequisite for accurate structure determination. For

copper(ll) sulfate pentahydrate, this is typically achieved by slow evaporation of a saturated

agueous solution.

Preparation of Saturated Solution: Dissolve high-purity copper(ll) sulfate pentahydrate in
deionized water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring
until no more solute dissolves.

Filtration: Filter the warm, saturated solution through a fine filter paper to remove any
insoluble impurities.

Crystallization: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with
a perforated film to allow for slow evaporation of the solvent at room temperature.

Crystal Harvesting: After a period of several days to weeks, well-formed, single crystals of
suitable size for X-ray diffraction will have formed. Carefully harvest the crystals from the
solution and dry them with filter paper.

Data Collection

Crystal Mounting: Select a single crystal of appropriate dimensions (typically 0.1-0.3 mm)
with well-defined faces and without visible defects. Mount the crystal on a goniometer head
using a suitable adhesive or cryo-loop.

Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer
equipped with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation) and a
detector.

Unit Cell Determination: Collect a series of initial diffraction images at different crystal
orientations. The positions of the diffraction spots are used to determine the unit cell
parameters and the crystal system.

Data Collection: Once the unit cell is determined, a full sphere of diffraction data is collected
by rotating the crystal through a series of angles while irradiating it with X-rays. The intensity
of each diffraction spot is recorded.

Structure Solution and Refinement
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Data Reduction: The raw diffraction data is processed to correct for experimental factors
such as background noise, polarization, and absorption. The intensities of the reflections are
extracted and their corresponding Miller indices (h, k, |) are assigned.

Structure Solution: The processed data is used to solve the phase problem and obtain an
initial model of the crystal structure. This can be achieved using direct methods or Patterson
methods.

Structure Refinement: The initial structural model is refined against the experimental
diffraction data using least-squares methods. This iterative process adjusts the atomic
coordinates, thermal parameters, and other structural parameters to minimize the difference
between the calculated and observed diffraction intensities.

Validation: The final refined structure is validated using various crystallographic criteria to
ensure its quality and accuracy.
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Experimental workflow for single-crystal X-ray diffraction.
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Signaling Pathways and Logical Relationships

The determination of the crystal structure of a simple inorganic salt like copper(ll) sulfate does
not involve biological signaling pathways. The experimental workflow, as depicted above,
follows a logical progression from sample preparation to data analysis to obtain the final
crystallographic information. The relationship between the experimental steps is linear and
sequential, forming the basis of modern structural chemistry.
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Logical relationship of inputs and outputs in crystallography.

In conclusion, while the crystal structure of copper(ll) sulfate hexahydrate remains elusive in
the current body of scientific literature, the pentahydrate form offers a well-documented
example of a hydrated metal salt. The detailed crystallographic data and the established
experimental protocols for its determination provide a solid foundation for researchers in the
fields of materials science, chemistry, and drug development. The methodologies described
herein are fundamental to the characterization of crystalline materials and are essential for
understanding their structure-property relationships.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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